molecular formula C7H15N B7901292 3-Cyclobutylpropan-1-amine

3-Cyclobutylpropan-1-amine

Cat. No.: B7901292
M. Wt: 113.20 g/mol
InChI Key: SGNOPBAHANXEKY-UHFFFAOYSA-N
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Description

3-Cyclobutylpropan-1-amine: is an organic compound with the molecular formula C7H15N It is a primary amine where the amine group is attached to a three-carbon chain, which is further connected to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for preparing 3-Cyclobutylpropan-1-amine involves the reductive amination of cyclobutylpropanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated cyclobutylpropane derivative with ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclobutylpropan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry: 3-Cyclobutylpropan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, it is used to study the effects of cyclobutyl-containing compounds on biological systems, including enzyme interactions and receptor binding studies.

Medicine: This compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclobutylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclobutyl ring provides steric hindrance, affecting the binding affinity and specificity.

Comparison with Similar Compounds

    Cyclobutylamine: Similar structure but lacks the propyl chain.

    3-Cyclopropylpropan-1-amine: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    3-Cyclopentylpropan-1-amine: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness: 3-Cyclobutylpropan-1-amine is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and industrial applications.

Properties

IUPAC Name

3-cyclobutylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-6-2-5-7-3-1-4-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNOPBAHANXEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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